molecular formula C7H12OS2 B8597685 4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene CAS No. 57260-93-2

4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene

Cat. No.: B8597685
CAS No.: 57260-93-2
M. Wt: 176.3 g/mol
InChI Key: YETVGCPZPZAXSB-UHFFFAOYSA-N
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Description

4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene is a useful research compound. Its molecular formula is C7H12OS2 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

57260-93-2

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

4-methylsulfanyl-4-methylsulfinylcyclopentene

InChI

InChI=1S/C7H12OS2/c1-9-7(10(2)8)5-3-4-6-7/h3-4H,5-6H2,1-2H3

InChI Key

YETVGCPZPZAXSB-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC=CC1)S(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (3.170g) was dissolved in 30 ml. of tetrahydrofuran, and at -15° C., 20 ml. of an n-hexane solution (1.3 millimols/milliliter) of n-butyl lithium was added. The mixture was stirred for 30 minutes at -15° to -5° C., and then 1.455g of cis-1,4-dichloro-2-butene was added. The mixture was stirred for 2.5 hours at -70° C. and then for 1.5 hours at room temperature. Methylene chloride (100 ml) and 30 ml. of water were added, and the mixture was shaken. The organic phase was separated, and the aqueous phase was extracted four times with 50 ml. of methylene chloride each time. The extract and the organic phase were combined, and dried with anhydrous sodium sulfate. The dried mixture was concentrated at reduced pressure, and the residue was separated by column chromatography (Florisil, eluted with methylene chloride and ethyl acetate) to afford 1.560 g of 3-cyclopentenone dimethyl mercaptal S-oxide and a light yellow oily substance in a yield of 76%.
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100 mL
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Synthesis routes and methods II

Procedure details

Potassium hydride (4.2g) was suspended in 50 ml. of tetrahydrofuran, and 5.464 g of formaldehyde dimethyl mercaptal S-oxide was added dropwise at -10° C. to 0° C. The mixture was stirred for 1 hour at 0° C., and then a tetrahydrofuran solution (6.585 g/30 ml.) of cis-1,4-dichloro-2-butene was added while adjusting the temperature of the reaction mixture to -30° to -40° C. Then, the mixture was stirred for 12.5 hours at room temperature. Methylene chloride (400 ml) and 50 ml. of water were added, and the mixture was shaken. The organic phase was separated, and the aqueous phase was extracted with methylene chloride. The extract and the organic phase were combined, dried with anhydrous sodium sulfate, and concentrated at reduced pressure. The residue was separated by column chromatography (Florisil, eluted with methylene chloride) to afford 3.461g of 3-cyclopentenone dimethyl mercaptal S-oxide in a yield of 45%.
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4.2 g
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5.464 g
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30 mL
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Synthesis routes and methods III

Procedure details

Formaldehyde dimethyl mercaptal S-oxide (1.27g) was dissolved in 15 ml. of tetrahydrofuran, and 246 mg of sodium hydride was added. The mixture was stirred for 30 minutes at room temperature, and then for 2 hours at 50° C. With ice cooling, 442 mg of cis-1,4-dichloro-2-butene was added. The mixture was stirred for 1 hour with ice cooling, and then for 6.5 hours at room temperature. Methylene chloride (100 ml) was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (Florisil, eluted with methylene chloride) to afford 382 mg of 3-cyclopentenone dimethyl mercaptal S-oxide in a yield of 61%.
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1.27 g
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246 mg
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442 mg
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100 mL
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